

# Advanced Characterization and Application of Cyclohexanemethanol-d11

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: Cyclohexanemethanol-d11

CAS No.: 1215077-50-1

Cat. No.: B579964

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## Executive Summary

**Cyclohexanemethanol-d11** (CAS: 1215077-50-1) represents a critical isotopologue in the arsenal of modern medicinal chemistry and bioanalysis. By substituting the eleven hydrogen atoms of the cyclohexane ring with deuterium, this compound serves two distinct, high-value functions: as a robust Internal Standard (IS) in mass spectrometry due to its significant mass shift (+11 Da), and as a Metabolic Probe to modulate pharmacokinetics via the Deuterium Kinetic Isotope Effect (DKIE).[1]

This guide moves beyond basic catalog data to provide a mechanistic understanding of the compound's synthesis, physical behavior, and application in blocking cytochrome P450-mediated oxidation.

## Part 1: Physicochemical Profile & Molecular Weight Analysis[1]

The precise characterization of **Cyclohexanemethanol-d11** requires distinguishing between the nominal mass used in low-resolution screening and the exact mass required for high-

resolution mass spectrometry (HRMS).

## Structural Definition

- IUPAC Name: (Cyclohexyl-d11)methanol

- Chemical Formula: C

H

D

O[1]

- Structure: A fully deuterated cyclohexane ring attached to a non-deuterated hydroxymethyl group (-CH

OH).

## Molecular Weight Calculation (High-Precision)

Unlike protonated compounds, deuterated analogs require calculation using the specific atomic mass of deuterium (

H).[1]

Element	Isotope	Count	Atomic Mass (Da)	Subtotal (Da)
Carbon	C	7	12.00000	84.00000
Oxygen	O	1	15.99491	15.99491
Hydrogen	H	3	1.00783	3.02349
Deuterium	H	11	2.01410	22.15510
Total			125.1735	

- Monoisotopic Mass: 125.1735 Da

- Average Molecular Weight: ~125.25 g/mol [1]
- Mass Shift ( ): +11.07 Da relative to non-deuterated Cyclohexanemethanol (MW 114.19).[1]

## Comparative Properties Table

Property	Unlabeled (C H O)		Deuterated (d11)	Technical Note
CAS Number	100-49-2		1215077-50-1	Essential for regulatory documentation.
Boiling Point	187–188 °C		~186–188 °C	Inverse Isotope Effect may slightly lower BP.
Density	0.934 g/mL		~1.02 g/mL	Deuteration increases density (mass/vol) by ~10%.
Lipophilicity (LogP)	1.9		1.88	C-D bonds are slightly shorter/less polarizable, lowering LogP.[1]

## Part 2: The Deuterium Advantage (Mechanism)[1]

Why utilize the d11 isotopologue? The value lies in the Carbon-Deuterium (C-D) bond strength.

### The Kinetic Isotope Effect (DKIE)

The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy. This difference requires more activation energy to cleave.

- Metabolic Shunting: If a drug candidate containing a cyclohexyl group is metabolized via ring oxidation (hydroxylation), substituting H for D at the ring (d11) can significantly slow this rate

(

).[1]

- Result: This extends the half-life (

) of the compound without altering its binding affinity to the target receptor.

## Analytical Resolution

In LC-MS/MS assays, a +11 Da mass shift is massive. It eliminates "cross-talk" from naturally occurring isotopes (M+1, M+2) of the analyte, ensuring that the Internal Standard signal is purely from the spiked material.[1]

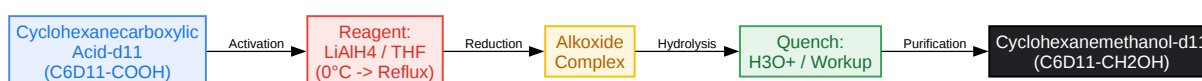
## Part 3: Synthesis & Preparation Protocol

Disclaimer: The following protocol involves reactive hydrides. All manipulations must be performed in a fume hood under an inert atmosphere (Argon/Nitrogen).

### Synthesis Logic

The most reliable route to **Cyclohexanemethanol-d11** is the reduction of Cyclohexanecarboxylic acid-d11. This precursor is often derived from the hydrogenation of benzoic acid-d5 or purchased directly. We utilize Lithium Aluminum Hydride (LiAlH<sub>4</sub>) for this reduction because it ensures complete conversion of the carbonyl to the primary alcohol.

### Visualization of Synthesis Pathway[1]



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Figure 1: Step-wise chemical reduction pathway for generating high-purity **Cyclohexanemethanol-d11**.

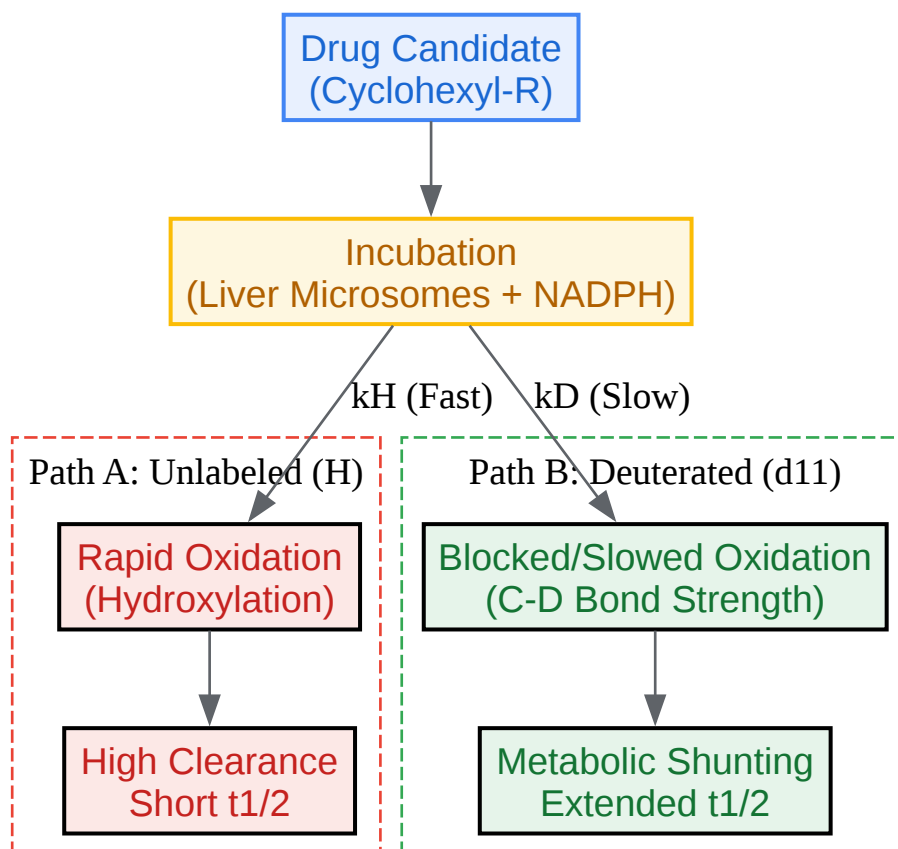
## Step-by-Step Protocol

- Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
- Reagent Prep: Charge the flask with Cyclohexanecarboxylic acid-d11 (1.0 eq) dissolved in anhydrous Tetrahydrofuran (THF).
- Reduction: Cool the solution to 0°C. Slowly add LiAlH (1.5 eq) as a 1.0 M solution in THF. Note: Gas evolution (H) will occur.<sup>[1]</sup>
- Reaction: Allow to warm to room temperature, then reflux for 4 hours to ensure completion.
- Quenching (Fieser Method): Cool to 0°C. Carefully add:
  - mL Water<sup>[1]</sup>
  - mL 15% NaOH<sup>[1]</sup>
  - mL Water<sup>[1]</sup>
  - (Where  
= grams of LiAlH  
used)
- Workup: Filter the granular precipitate through a celite pad. Dry the filtrate over MgSO and concentrate under reduced pressure.
- Validation: Verify product identity via H-NMR (should show only the -CH - and -OH peaks, no ring protons) and MS (m/z 125).

## Part 4: Analytical Applications

## Metabolic Stability Workflow

When developing drugs containing cyclohexyl moieties, researchers use **Cyclohexanemethanol-d11** to map "soft spots" (sites of metabolism).



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Figure 2: The Deuterium Switch strategy. Path B demonstrates how d11-substitution blocks CYP450 oxidation.

## Mass Spectrometry Tuning

For quantitative analysis (LC-MS/MS), use the following parameters for **Cyclohexanemethanol-d11**:

- Ionization: ESI Positive Mode (forming [M+H]

or [M+NH

]

).[1]

- Precursor Ion: 126.18 m/z (approximate [M+H]

).[1]

- Retention Time: Expect a slight shift (usually earlier elution) compared to the non-deuterated form due to the chromatographic isotope effect.

## References

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